molecular formula C6H6N4O B1500387 Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI)

Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI)

Cat. No.: B1500387
M. Wt: 150.14 g/mol
InChI Key: DUNUQASPHCNKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by a bicyclic structure consisting of two fused six-membered rings containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) can be achieved through various methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).

Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3). This approach results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .

Industrial Production Methods

Industrial production methods for Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions at the nitrogen or carbon atoms of the pyrimidine ring can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimido[4,5-d]pyrimidines, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) involves its inhibitory activity on ENPP1. ENPP1 negatively regulates the STING pathway, which plays a crucial role in innate immunity and cancer immunotherapy. By inhibiting ENPP1, Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) enhances the activation of the STING pathway, leading to increased anti-cancer immune responses .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5,8-dihydropyrimido[4,5-d]pyrimidin-5-ol

InChI

InChI=1S/C6H6N4O/c11-6-4-1-7-2-8-5(4)9-3-10-6/h1-3,6,11H,(H,7,8,9,10)

InChI Key

DUNUQASPHCNKMW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(N=CNC2=NC=N1)O

Origin of Product

United States

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